5-(2-Methoxyphenyl)isoxazol-3-ol
Description
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H9NO3/c1-13-8-5-3-2-4-7(8)9-6-10(12)11-14-9/h2-6H,1H3,(H,11,12) |
InChI Key |
JREYUKQZTSKKAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The substituent position and type on the isoxazole ring significantly influence chemical and biological properties:
Key Observations :
Key Observations :
Physical and Spectral Properties
Substituents markedly affect physical properties:
Key Observations :
Preparation Methods
Reaction Mechanism and Optimization
The chalcone precursor is synthesized via NaOH-mediated aldol condensation between 2-methoxybenzaldehyde and a methyl ketone. Cyclization occurs via nucleophilic attack of hydroxylamine on the α,β-unsaturated ketone, followed by intramolecular dehydration to form the isoxazole ring. For 5-(2-methoxyphenyl)isoxazol-3-ol, regioselectivity is ensured by the electron-donating methoxy group, which directs cyclization to the 5-position.
-
Chalcone synthesis : 2-Methoxybenzaldehyde (10 mmol) and acetophenone (10 mmol) are stirred in ethanol with 10% NaOH at 0–5°C for 4 hours. The precipitate is filtered and recrystallized (yield: 70–80%).
-
Cyclization : Chalcone (5 mmol) and hydroxylamine hydrochloride (10 mmol) are refluxed in ethanol with KOH (15 mmol) for 6 hours. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).
Characterization Data :
-
FT-IR : 3479 cm⁻¹ (−OH), 1603 cm⁻¹ (C=N), 1575 cm⁻¹ (aromatic C=C).
-
¹H NMR (DMSO-d₆) : δ 7.76 (d, J = 8.4 Hz, 2H, aromatic), 6.95 (d, J = 8.8 Hz, 2H, aromatic), 3.84 (s, 3H, −OCH₃).
1,3-Dipolar Cycloaddition of Nitrile Oxides
The 1,3-dipolar cycloaddition between nitrile oxides and alkynes offers a regiocontrolled route to isoxazoles. For this compound, a nitrile oxide derived from 2-methoxybenzaldehyde oxime reacts with a terminal alkyne bearing a hydroxyl group.
Nitrile Oxide Generation and Cycloaddition
Nitrile oxides are generated in situ from 2-methoxybenzaldehyde oxime using chloramine-T or trifluoroacetic anhydride (TFAA). The subsequent cycloaddition with propiolic acid (or derivatives) proceeds under mild conditions, typically in dichloromethane or toluene at room temperature.
-
Oxime formation : 2-Methoxybenzaldehyde (10 mmol) is treated with hydroxylamine hydrochloride (12 mmol) in ethanol under reflux for 2 hours.
-
Nitrile oxide generation : The oxime (5 mmol) is reacted with TFAA (6 mmol) in DCM at 0°C for 30 minutes.
-
Cycloaddition : Propiolic acid (5 mmol) is added, and the mixture is stirred at 25°C for 12 hours. Purification via silica gel chromatography yields the product.
Regioselectivity : The electron-rich alkyne preferentially reacts at the terminal position, placing the hydroxyl group at C3 and the methoxyphenyl group at C5.
Propargyl Alcohol Cyclization
Propargyl alcohols serve as versatile precursors for isoxazole synthesis. 2-Methoxyphenyl propargyl alcohol undergoes cyclization with hydroxylamine derivatives under acidic or basic conditions to form the target compound.
Oxidative Cyclization Pathways
Propargyl alcohols are treated with hydroxylamine hydrochloride in the presence of Cu(I) catalysts or under ultrasound irradiation to facilitate 5-exo-dig cyclization. This method benefits from shorter reaction times and higher atom economy.
-
Substrate preparation : 2-Methoxyphenyl propargyl alcohol (5 mmol) is dissolved in methanol.
-
Cyclization : Hydroxylamine hydrochloride (10 mmol) and CuI (0.1 mmol) are added, and the mixture is refluxed for 3 hours.
-
Work-up : The product is extracted with ethyl acetate, dried (MgSO₄), and purified via recrystallization (yield: 65–75%).
Key Advantage : This method avoids the need for harsh bases, preserving acid-sensitive functional groups.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, yield, and practicality of each method:
Mechanistic Insights and Functional Group Compatibility
The hydroxyl group at C3 introduces polarity, necessitating protective strategies during synthesis. For instance, silyl ether protection (e.g., TBSCl) prevents undesired side reactions in acidic media. Demethylation of a methoxy precursor using BBr₃ offers an alternative route but risks ring opening .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-(2-Methoxyphenyl)isoxazol-3-ol?
- Methodology : The compound can be synthesized via cyclization of β-keto hydroxamic acids using tert-butyl peroxide and N,N-dimethylcarbamoyl chloride in tetrahydrofuran (THF), followed by aqueous workup and silica gel flash chromatography (20–30% ethyl acetate in hexane) . Alternative routes involve reacting substituted aldehydes with hydroxylamine derivatives under reflux conditions, as demonstrated for structurally similar isoxazoles (e.g., 5-(pentan-3-yl)isoxazol-3-ol) .
Q. How is silica gel flash chromatography applied to purify this compound?
- Methodology : Post-synthesis, the crude product is dissolved in a minimal volume of dichloromethane (DCM) and loaded onto a silica gel column. Elution with a gradient of ethyl acetate in hexane (e.g., 20–30%) separates impurities, yielding a pure product. Retention factors (Rf) and TLC monitoring are critical for optimizing solvent ratios .
Q. What spectroscopic techniques confirm the structural identity of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the isoxazole C3-OH proton (δ ~10–12 ppm, broad) and aromatic protons from the 2-methoxyphenyl group (δ ~6.8–7.5 ppm). Methoxy groups appear as singlets near δ ~3.8 ppm .
- HRMS (ESI) : Exact mass matches the molecular formula (e.g., C₁₀H₉NO₃: calculated [M+H]⁺ = 192.0655, observed 192.0652) .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce substituents on the isoxazole ring?
- Methodology : Substituents are introduced via carbamate or carboxamide formation at the 3-hydroxy position. For example, reacting this compound with N-ethylmethyl carbamoyl chloride in DCM, using triethylamine as a base, yields N-ethyl-N-methylcarbamate derivatives. Kinetic studies (e.g., varying temperature or stoichiometry) improve regioselectivity .
Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodology :
- NMR Titration : Confirm ambiguous signals by spiking with authentic standards or using 2D NMR (HSQC, HMBC) to assign coupling patterns.
- Cross-Validation : Compare experimental HRMS data with computational predictions (e.g., Gaussian DFT calculations) .
Q. What strategies enable functionalization of the 3-hydroxy group for derivative synthesis?
- Methodology : The 3-OH group is nucleophilic and reacts with electrophiles:
- Carbamates : Use carbamoyl chlorides (e.g., morpholine-4-carbamoyl chloride) in toluene under reflux .
- Ethers : Alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ .
- Data Validation : Monitor reactions via TLC and characterize derivatives using ¹³C NMR (e.g., carbonyl carbons at δ ~155–160 ppm) .
Q. How can acetylcholinesterase inhibition potential be assessed using structural analogs?
- Methodology :
- In Silico Docking : Use analogs like 5-(2,4-difluorophenyl)isoxazol-3-yl derivatives to model binding interactions with acetylcholinesterase (PDB ID 1ACJ).
- In Vitro Assays : Adapt Ellman’s method with acetylthiocholine iodide, measuring absorbance at 412 nm to quantify enzyme inhibition. Cross-reference with resistance-breaking inhibitors (e.g., carbamate derivatives in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
